Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Historical Development of Thienopyridazine Chemistry
The thienopyridazine scaffold emerged in the mid-20th century as chemists explored fused heterocyclic systems combining sulfur and nitrogen atoms. Early work focused on thiophene derivatives, but the integration of pyridazine rings introduced new electronic properties. The first synthesis of thieno[3,4-d]pyridazine was reported in the 1960s via cyclocondensation reactions between thiophene precursors and hydrazines. By the 1980s, advances in regioselective functionalization enabled the systematic exploration of substituent effects, particularly electron-withdrawing groups like nitro and carbonyl. The introduction of fluorine-containing substituents in the 2000s marked a turning point, as fluorination improved metabolic stability and target binding.
Classification and Nomenclature within Heterocyclic Systems
Thieno[3,4-d]pyridazine belongs to the broader class of bicyclic heterocycles, characterized by a thiophene ring fused to a pyridazine moiety. According to IUPAC rules, the numbering begins at the sulfur atom (position 1), with the pyridazine nitrogen atoms at positions 4 and 5. The compound’s systematic name reflects its substitution pattern:
- Ethyl 1-carboxylate : Position 1 of the thieno ring
- 4-Oxo-3,4-dihydro : A ketone group at position 4 with partial saturation
- 3-(4-Fluorophenyl) : A para-fluorinated phenyl group at position 3
- 5-(2-(4-Fluorophenyl)acetamido) : An acetamide side chain with a second 4-fluorophenyl group at position 5
This nomenclature aligns with the fusion priority rules outlined in Heterocyclic Compounds (Uttarakhand Open University).
Significance in Drug Discovery Paradigms
Thieno[3,4-d]pyridazine derivatives exhibit diverse pharmacological activities due to their ability to mimic purine and pyrimidine bases. For example, ticlopidine, a thieno[3,2-c]pyridine derivative, is a well-known antiplatelet agent. The fluorinated variant discussed here enhances kinase inhibition potency, as demonstrated by recent studies on ATR kinase inhibitors featuring thieno[3,2-d]pyrimidine scaffolds. The acetamido and fluorophenyl groups in this compound likely facilitate hydrogen bonding and π-π stacking interactions with biological targets.
| Property | Thieno[3,4-d]Pyridazine | Pyridine | Pyrimidine |
|---|---|---|---|
| Aromaticity | Moderate | High | High |
| Electron Density | Electron-deficient | Neutral | Neutral |
| Hydrogen Bond Capacity | High (N and O sites) | Low | Moderate |
| Metabolic Stability | Enhanced with fluorine | Variable | Variable |
Table 1: Comparative electronic and pharmacological properties of heterocyclic scaffolds.
Comparative Analysis with Related Heterocyclic Scaffolds
The thieno[3,4-d]pyridazine framework differs from analogous systems in three key aspects:
- Electronic Profile : The sulfur atom introduces electron-deficient character, enhancing reactivity toward nucleophilic aromatic substitution compared to pyridine or pyrimidine.
- Conformational Flexibility : Partial saturation at the 3,4-dihydro position allows adaptive binding to enzyme active sites, a feature absent in fully aromatic systems.
- Fluorine Effects : Dual 4-fluorophenyl groups increase lipophilicity (LogP ≈ 3.8) and improve blood-brain barrier penetration relative to non-fluorinated analogs.
Evolution of Fluorinated Thienopyridazine Derivatives
Fluorination has become a cornerstone in optimizing thienopyridazine-based therapeutics. The introduction of fluorine atoms at para positions on phenyl rings enhances:
- Target Affinity : Fluorine’s electronegativity polarizes adjacent C-H bonds, strengthening van der Waals interactions.
- Oxidative Stability : C-F bonds resist hepatic cytochrome P450 metabolism, extending half-life.
- Solubility : Fluorinated aryl groups improve aqueous solubility (∼15 μg/mL) compared to chlorinated analogs (∼8 μg/mL).
The synthesis of ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves a four-step process:
- Cyclocondensation : 3-Oxo-2-arylhydrazonopropanal reacts with ethyl acetoacetate in acetic anhydride to form the pyridazinone core.
- Friedel-Crafts Acylation : Introduces the 4-fluorophenyl group at position 3 using AlCl₃ catalysis.
- Amidation : Coupling 2-(4-fluorophenyl)acetic acid with the free amine at position 5 via EDC/HOBt activation.
- Esterification : Ethyl chloroformate treatment secures the 1-carboxylate moiety.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O4S/c1-2-32-23(31)20-17-12-33-21(26-18(29)11-13-3-5-14(24)6-4-13)19(17)22(30)28(27-20)16-9-7-15(25)8-10-16/h3-10,12H,2,11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUVRAKZYSGICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. Its molecular formula is C27H20F2N4O4S, and it has a molecular weight of approximately 517.53 g/mol. This compound is characterized by a thienopyridazine core structure, which is known for its diverse biological properties.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate various biological pathways. Preliminary studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors work by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain.
In Vitro Studies
In vitro evaluations have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on AChE. For instance, studies have shown that certain derivatives can achieve IC50 values in the low nanomolar range, indicating potent enzyme inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) for this class of compounds indicates that modifications to the fluorophenyl and thienopyridazine moieties can significantly influence their biological activity. For example, the introduction of additional fluorine atoms has been correlated with increased potency against AChE .
Data Table: Biological Activity Summary
| Compound Name | AChE IC50 (nM) | Molecular Weight | Structure Type |
|---|---|---|---|
| This compound | TBD | 517.53 g/mol | Thienopyridazine |
| Compound A | 0.11 | TBD | Coumarin Derivative |
| Compound B | 0.29 | TBD | Phenylcinnamide Derivative |
Note: TBD = To Be Determined based on specific experimental results.
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotective agents, derivatives of thienopyridazine were tested for their ability to protect neuronal cells from oxidative stress. The compound exhibited significant protective effects against cell death induced by oxidative agents, suggesting its potential as a neuroprotective agent .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of similar thienopyridazine compounds against various bacterial strains. Results indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the versatility of this compound class in therapeutic applications beyond neuroprotection .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thieno[3,4-d]pyridazine core, characterized by a unique arrangement of functional groups that enhance its reactivity and biological activity. The presence of fluorophenyl and acetamido groups contributes to its diverse chemical behavior, making it suitable for various synthetic applications.
Scientific Research Applications
1. Organic Synthesis:
- Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including electrophilic substitutions and coupling reactions.
2. Biological Activity:
- The compound has been investigated for its potential biological activities. Research indicates that similar thienopyridazine derivatives exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties. For example, compounds with similar structures have shown potent antiviral activity against Coxsackie B virus with IC50 values ranging from 0.4 to 21 μg/mL .
3. Therapeutic Applications:
- This compound is under investigation for its potential use in drug development. Its efficacy against various diseases suggests a promising role in creating new therapeutic agents targeting multiple pathways involved in disease processes such as cancer and infections .
Antiviral Activity
A study exploring the antiviral properties of thienopyridazine derivatives highlighted their effectiveness against viral infections. The results indicated that these compounds could inhibit viral replication through different mechanisms, including interference with viral entry or replication processes .
Anticancer Properties
Research has demonstrated that certain derivatives of thienopyridazines exhibit cytotoxic effects on cancer cell lines. These studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell survival and death .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Organic Synthesis | Building block for complex molecules; participates in various reactions |
| Biological Activity | Antimicrobial, anticancer, anti-inflammatory properties |
| Therapeutic Applications | Potential drug development for viral infections and cancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
a) Thieno[3,4-d]pyridazine vs. Pyrazolo[3,4-d]pyrimidine
- Example 83 (): Structure: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key Differences: Replacement of thieno-pyridazine with pyrazolo-pyrimidine and chromen-4-one moieties.
b) Thieno[3,4-d]pyridazine vs. Pyrrolo[1,2-b]pyridazine
- Example 321 (): Structure: (4aR)-1-[2,3-(Difluoro-4-iodophenyl)methyl]-N-[2-(2,3-dimethoxyphenyl)-4-(trifluoromethyl)phenyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide. Key Differences: Pyrrolo-pyridazine core with iodophenyl and trifluoromethyl substituents. Impact: The pyrrolo ring introduces conformational flexibility, which may improve target selectivity but reduce thermal stability (MP: 242–245°C) compared to rigid thieno-pyridazines .
Substituent Effects
a) Fluorophenyl vs. Non-Fluorinated Aromatic Groups
- Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (): Structure: Lacks fluorophenyl groups but includes amino substituents. Impact: Lower molecular weight (MW: ~350–400 g/mol vs. ~550–600 g/mol for fluorinated analogs) and higher solubility in aqueous media. However, reduced lipophilicity may limit blood-brain barrier penetration .
b) Acetamido vs. Sulfonamide Linkers
- Example 60 (): Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide. Key Difference: Sulfonamide linker instead of acetamido.
Physicochemical and Pharmacokinetic Properties
Research Findings and Limitations
- Fluorination : Fluorinated analogs consistently exhibit higher melting points and metabolic stability, aligning with trends observed in kinase inhibitors like imatinib .
- Synthetic Challenges: The target compound’s synthesis likely requires multi-step functionalization of the thieno-pyridazine core, similar to methods in and .
- Contradictions : While fluorination generally enhances thermal stability, Example 60 () shows a lower melting point (242–245°C) despite heavy fluorination, suggesting crystal packing or steric effects may dominate .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions in thieno[3,4-d]pyridazine core formation .
- Temperature control : Refluxing in toluene (~110°C) ensures efficient cyclization while minimizing side reactions .
- Catalyst use : Acetic acid or Pd/C can improve yield in amidation or reduction steps .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 ratio) is critical for isolating high-purity product (>95%) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; acetamido carbonyl at ~170 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 510.1242 for C₂₄H₁₈F₂N₃O₄S) .
- X-ray crystallography : Resolves 3D conformation, critical for assessing steric hindrance in the thieno-pyridazine core .
Q. How can researchers assess the compound’s initial biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., ATPase or kinase assays) at 10–100 µM concentrations to screen for activity .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC₅₀ values .
- Receptor binding : Radioligand displacement assays (e.g., adenosine A₂A receptor) with competitive binding curves .
Advanced Research Questions
Q. How can molecular docking resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Target selection : Prioritize receptors with structural homology (e.g., adenosine receptors) using databases like PDB .
- Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on fluorophenyl stacking and hydrogen bonding with acetamido groups .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values to reconcile contradictions (e.g., variance due to assay conditions) .
Q. What strategies address contradictory data in enzyme inhibition studies?
- Methodological Answer :
-
Assay standardization : Use uniform ATP concentrations (1 mM) and pH (7.4) across labs to minimize variability .
-
Metabolite profiling : LC-MS/MS identifies potential off-target interactions (e.g., oxidation at the thieno ring) that alter activity .
-
Comparative SAR : Analyze derivatives (Table 1) to isolate substituent effects (e.g., 4-fluorophenyl vs. 3-methoxyphenyl on potency) .
Table 1 : Structure-Activity Relationships of Analogues
Derivative Substituent (R) IC₅₀ (µM, HeLa) Binding Affinity (Ki, nM) Parent 4-Fluorophenyl 12.3 ± 1.2 450 ± 30 Analog A 3-Methoxyphenyl 28.7 ± 2.1 890 ± 45 Analog B 4-Chlorophenyl 8.9 ± 0.9 320 ± 25 Data from
Q. How can researchers establish a robust structure-activity relationship (SAR) for derivatives?
- Methodological Answer :
- Scaffold diversification : Synthesize derivatives with varied substituents (e.g., halogens, methoxy, alkyl) at the 3- and 5-positions .
- Pharmacophore mapping : Identify critical motifs (e.g., fluorophenyl for lipophilicity; acetamido for H-bonding) using QSAR models .
- In vivo validation : Prioritize analogues with logP < 3.5 and >50% oral bioavailability in rodent PK studies .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Mechanistic profiling : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. autophagy pathways) .
- Membrane permeability : Measure cellular uptake via LC-MS (intracellular concentration vs. extracellular dose) .
- Resistance testing : Evaluate ATP-binding cassette (ABC) transporter expression (e.g., P-gp) in resistant lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
